molecular formula C11H15NO B1441126 2-((Benzyloxy)methyl)azetidine CAS No. 1220030-41-0

2-((Benzyloxy)methyl)azetidine

Cat. No. B1441126
M. Wt: 177.24 g/mol
InChI Key: IMXORLHSVQERNS-UHFFFAOYSA-N
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Description

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Synthesis Analysis

Azetidines are synthesized using various methods. The reactivity of azetidines is driven by a considerable ring strain, which provides a highly attractive entry to bond functionalization by N–C bond cleavage . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .


Molecular Structure Analysis

Azetidines represent a fascinating four-membered nitrogen-containing heterocycle that is an analogue of cyclobutane . The majority of the properties of azetidines are driven by the ring strain of approx. 25.4 kcal/mol .


Chemical Reactions Analysis

Azetidines have unique reactivity that can be triggered under appropriate reaction conditions . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-((Benzyloxy)methyl)azetidine are as follows: Molecular Weight: 177.243, Density: 1.0±0.1 g/cm3, Boiling Point: 262.0±13.0 °C at 760 mmHg, Molecular Formula: C 11 H 15 NO .

Scientific Research Applications

Synthesis and Biological Activity

2-((Benzyloxy)methyl)azetidine serves as a versatile intermediate in the synthesis of complex molecules with potential biological activities. The synthesis of polyhydroxylated azetidine iminosugars from d-glucose demonstrates the application of 2-((Benzyloxy)methyl)azetidine derivatives in creating compounds with significant inhibitory activity against specific enzymes, such as amyloglucosidase from Aspergillus niger, showcasing its potential in medicinal chemistry (Lawande et al., 2015). This indicates the compound's relevance in designing glycosidase inhibitors for therapeutic purposes.

Synthetic Methodologies and Chemical Transformations

The stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines highlights the utility of 2-((Benzyloxy)methyl)azetidine in generating structurally diverse heterocycles, which are valuable templates in medicinal chemistry (Mollet et al., 2011). These methodologies provide access to new chemical spaces for drug discovery.

Antiviral Activity

The antiviral activity of heterocyclic rimantadine analogues, including 2-(1-adamantyl)-2-methyl-azetidines, against influenza A highlights the potential of azetidine derivatives in the development of new antiviral agents. The study demonstrates that modifications to the azetidine ring can lead to compounds with enhanced potency compared to established antiviral drugs, suggesting a promising area for further research in antiviral therapy (Zoidis et al., 2003).

Azetidine as a Building Block in Organic Synthesis

The exploration of azetidine's reactivity and its transformation into other valuable chemical entities underline its importance as a building block in organic synthesis. For instance, the study on the reactivity of 2-(2-mesyloxyethyl)azetidines towards nucleophiles for the preparation of various azaheterocycles opens new pathways for synthesizing compounds with potential pharmacological properties (Mollet et al., 2011).

Safety And Hazards

The safety data sheet for a similar compound, Benzyl benzoate, indicates that it is harmful if swallowed . It is very toxic to aquatic life and has long-lasting effects . Precautionary measures include avoiding release to the environment and seeking medical attention if swallowed .

Future Directions

Azetidines have been used in drug discovery, polymerization, and as chiral templates . The chemistry of azetidines has attracted major attention in organic synthesis . The focus is on the most recent advances, trends, and future directions .

properties

IUPAC Name

2-(phenylmethoxymethyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-13-9-11-6-7-12-11/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXORLHSVQERNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Benzyloxy)methyl)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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